molecular formula C16H17N5S B3806383 N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B3806383
M. Wt: 311.4 g/mol
InChI Key: QTOSIDAAGIYZMG-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine is a complex organic compound that features a thiazole ring and a triazine ring The thiazole ring is known for its aromaticity and biological activity, while the triazine ring is commonly found in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazine Ring: The triazine ring can be synthesized via the cyclization of appropriate precursors such as amidines or guanidines with nitriles.

    Coupling of the Rings: The final step involves coupling the thiazole and triazine rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiazole and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted thiazole and triazine derivatives.

Scientific Research Applications

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazine ring can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and various thiazole-based drugs.

    Triazine Derivatives: Compounds like melamine and various herbicides.

Uniqueness

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine is unique due to the combination of the thiazole and triazine rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-10(15-11(2)22-12(3)19-15)18-16-20-14(9-17-21-16)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOSIDAAGIYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(C)NC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 2
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 3
Reactant of Route 3
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 4
Reactant of Route 4
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 5
Reactant of Route 5
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine
Reactant of Route 6
N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-5-phenyl-1,2,4-triazin-3-amine

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